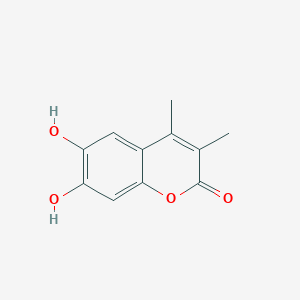

6,7-二羟基-3,4-二甲基-2H-色酮-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

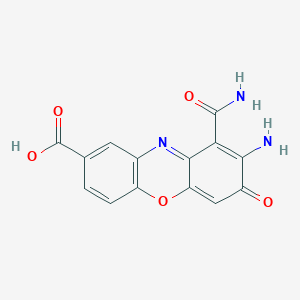

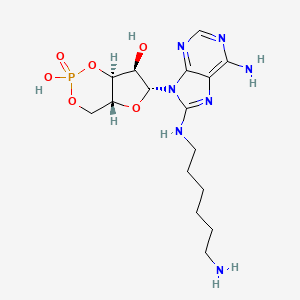

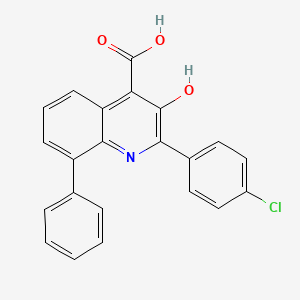

“6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is a coumarin derivative . It is an orally active natural compound with potent anti-oxidant and anti-inflammatory activities . It has been found to inhibit myeloperoxidase activity and reduce IL-6 level .

Synthesis Analysis

The synthesis of coumarin derivatives, including “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .Molecular Structure Analysis

The molecular formula of “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is C11H10O4 . Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .Chemical Reactions Analysis

Coumarin derivatives, including “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one”, have been synthesized through various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .科学研究应用

色酮的合成方案

色酮,包括像6,7-二羟基-3,4-二甲基-2H-色酮-2-酮这样的化合物,由于其药理学相关性至关重要。它们作为次级代谢产物中的核心结构。此类化合物的合成方案已经过广泛的审查,突出了铃木偶联反应、3-甲酰香豆素与双(甲硅烯醇醚)的反应以及金属或碱催化的环化反应等的重要性。这些合成方法对于生产具有足够数量的生物活性化合物以用于药物开发中的进一步研究和应用至关重要 (Mazimba, 2016)。

抗氧化活性与化学属性

2H-色酮-2-酮核心的化学属性,包括其芳环和内酯环中的氧原子,允许广泛的生物活性。这些包括抗凝、抗神经退行性和抗氧化活性。特别是抗氧化特性归因于2H-色酮-2-酮核内的自由基离域,使香豆素成为有效的自由基清除剂。抗氧化活性的这一化学基础突出了6,7-二羟基-3,4-二甲基-2H-色酮-2-酮和相关化合物在开发抗氧化疗法中的潜力 (Torres et al., 2014)。

生物医学应用

在生物医学领域,聚羟基链烷酸酯(PHA)的特性(一类与色酮相关的化合物)已被调整以适应各种医疗应用,包括外科缝合线、支架和药物输送系统。这些化合物的生物相容性、可生物降解性和无毒性使其成为医疗应用的理想候选物,突出了基于6,7-二羟基-3,4-二甲基-2H-色酮-2-酮的衍生物的潜在应用领域 (Grigore et al., 2019)。

材料科学应用

碳水化合物聚合物作为各种介质中金属基材的腐蚀抑制剂的使用证明了天然存在的生物聚合物在材料科学中的应用。这一应用领域将色酮衍生物的相关性扩展到药理学和医学之外的领域,展示了它们在开发新材料技术方面的多功能性和潜力 (Umoren & Eduok, 2016)。

作用机制

While the exact mechanism of action of “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is not specified in the search results, coumarin derivatives have been tested for various biological activities such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

未来方向

Given the significant biological and pharmaceutical properties of coumarins, there is considerable interest in developing new and superior methods for the synthesis of coumarin derivatives . Future research may focus on providing the most effective and cost-effective methods to synthesize novel chromanone analogs .

属性

IUPAC Name |

6,7-dihydroxy-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTMNPOEAJPRQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585885 |

Source

|

| Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16574-11-1 |

Source

|

| Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)

![1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)

![2-imino-8-methyl-5-oxo-1-(2-oxolanylmethyl)-N-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1256661.png)